molecular formula C22H14O4S B11404658 2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-phenylprop-2-enoate

2-oxo-7-phenyl-1,3-benzoxathiol-5-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B11404658
M. Wt: 374.4 g/mol
InChI Key: VCAWPMGYJDXQFG-VAWYXSNFSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE: is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxathiol Ring: The initial step involves the formation of the benzoxathiol ring through a cyclization reaction. This can be achieved by reacting a suitable phenylthiol with an ortho-substituted phenol under acidic conditions.

    Introduction of the Enone Moiety: The enone moiety is introduced through a condensation reaction between the benzoxathiol intermediate and cinnamic acid or its derivatives. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzoxathiol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE
  • 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE
  • 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific enone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H14O4S

Molecular Weight

374.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H14O4S/c23-20(12-11-15-7-3-1-4-8-15)25-17-13-18(16-9-5-2-6-10-16)21-19(14-17)27-22(24)26-21/h1-14H/b12-11+

InChI Key

VCAWPMGYJDXQFG-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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